N-(2-formylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound features a formyl group attached to a phenyl ring, which is further substituted with a methyl group and a benzenesulfonamide moiety. This structure contributes to its reactivity and biological activity.
The synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide typically involves several key steps:
The molecular formula of N-(2-formylphenyl)-4-methylbenzenesulfonamide is CHN OS. Its structure can be described as follows:
N-(2-formylphenyl)-4-methylbenzenesulfonamide participates in various chemical reactions:
The reactions are typically monitored using thin-layer chromatography (TLC), and products are analyzed using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
The mechanism of action for N-(2-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets, particularly enzymes involved in bacterial growth:
Relevant data from studies indicate that this compound can serve as a precursor for synthesizing more complex pharmaceutical agents through further chemical modifications .
N-(2-formylphenyl)-4-methylbenzenesulfonamide has several potential applications:
Research continues into optimizing its synthesis and expanding its applications within medicinal chemistry and beyond .
The compound’s molecular formula (C₁₄H₁₃NO₃S; MW 275.32 g/mol) establishes a foundation for understanding its physicochemical behavior. Key structural attributes include:
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 6590-65-4 | [1] [7] |
IUPAC Name | N-(2-formylphenyl)-4-methylbenzene-1-sulfonamide | [2] |
Molecular Formula | C₁₄H₁₃NO₃S | [1] [2] |
Monoisotopic Mass | 275.061614 Da | [2] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O | [7] |
Crystallographic Space Group | Triclinic P1̄ | [8] |
The compound emerged as a specialized derivative during sulfonamide chemistry’s evolution beyond early antibacterial agents (e.g., p-aminobenzenesulfonamide). Its first documented synthesis paralleled mid-20th-century efforts to exploit sulfonamide functionalization for enhanced pharmacological profiles. Key historical milestones include:
Contemporary research exploits this scaffold’s dual reactivity for targeted applications:
Table 2: Key Synthetic Derivatives and Applications
Derivative Class | Synthetic Route | Primary Application | Reference |
---|---|---|---|
Prop-2-enoate Hybrids | Knoevenagel condensation | Antimicrobial agents | [3] [6] |
Schiff Base Metal Complexes | Imine formation + chelation | Enzyme inhibition | [5] |
NLO Chromophores | Aldol-type condensations | Second-harmonic generation materials | [8] |
Table 3: Computational Parameters (DFT B3LYP/6-311G(d,p))
Parameter | Value | Significance |
---|---|---|
HOMO-LUMO Gap | 3.8–4.2 eV | Indicates kinetic stability & charge transfer potential |
Molecular Electrostatic Potential (MEP) | -84.3 kcal/mol near SO₂ | Predicts nucleophilic attack sites |
Dipole Moment | 4.8–5.2 Debye | Correlates with crystal packing & solubility |
First Hyperpolarizability (β₀) | 12.8–28.3 × 10⁻³⁰ esu | Exceeds urea (β₀ = 0.37 × 10⁻³⁰ esu) |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8